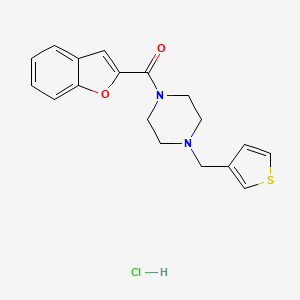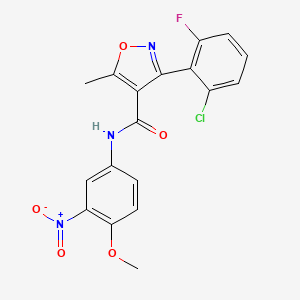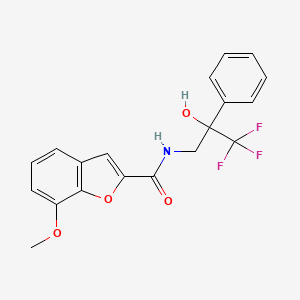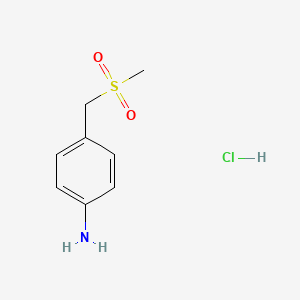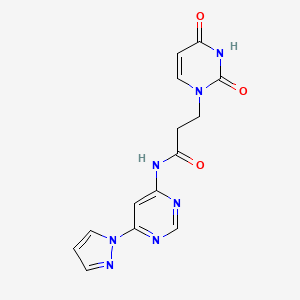
Ethyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate is a boronic acid derivative with a complex molecular structure
Mécanisme D'action
Target of Action
Compounds with similar structures have been used in the preparation of triazolone compounds as pparα antagonists . PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.
Mode of Action
It’s known that similar compounds participate in borylation reactions . Borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst forms pinacol benzyl boronate . This reaction is a key step in many synthetic pathways.
Biochemical Pathways
The compound is involved in several biochemical pathways. It participates in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . It also takes part in the coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates . These reactions can lead to the formation of various bioactive compounds.
Pharmacokinetics
The compound’s molecular weight, refractive index, and density can provide some insights into its pharmacokinetic properties. For instance, the molecular weight can influence the compound’s absorption and distribution, while the density and refractive index can affect its solubility and interaction with light, respectively.
Result of Action
It’s known that similar compounds are used in the preparation of triazolone compounds as pparα antagonists , which are useful in the treatment of cancer and viral infections .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the storage temperature of the compound is recommended to be 2-8°C , suggesting that temperature can affect its stability
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate typically involves the reaction of 1-(3-bromophenyl)cyclopropane-1-carboxylate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a suitable base. The reaction is usually carried out under inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: On an industrial scale, the compound is produced through a similar synthetic route but with optimized conditions to increase yield and purity. Large-scale reactors and continuous flow processes are employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: This compound undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding boronic acid.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Typical reducing agents are lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions often use strong acids or Lewis acids.
Major Products Formed:
Oxidation: Boronic esters and borates.
Reduction: Boronic acid derivatives.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its boronic acid group can interact with various biological targets, making it a valuable tool in drug discovery.
Medicine: Ethyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate is being investigated for its potential use in the treatment of certain diseases. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used in the production of advanced materials and polymers. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Comparaison Avec Des Composés Similaires
Ethyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propenoate
1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one
Uniqueness: Ethyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate is unique due to its cyclopropane ring, which imparts distinct chemical properties compared to other boronic acid derivatives
Propriétés
IUPAC Name |
ethyl 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BO4/c1-6-21-15(20)18(10-11-18)13-8-7-9-14(12-13)19-22-16(2,3)17(4,5)23-19/h7-9,12H,6,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGONBLZRDYLOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3(CC3)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2931820.png)
![5-oxo-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2931822.png)
![1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2931823.png)
![N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2931824.png)
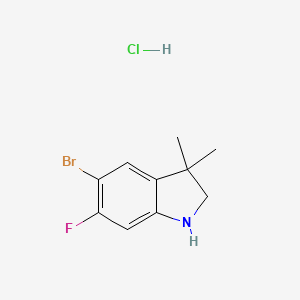
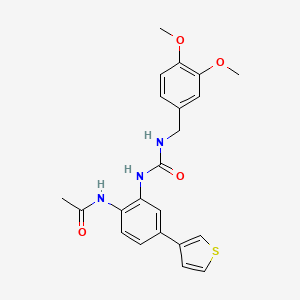
![8-methoxy-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2931833.png)
![4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2931835.png)
![1-[(3-methoxyphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2931836.png)
